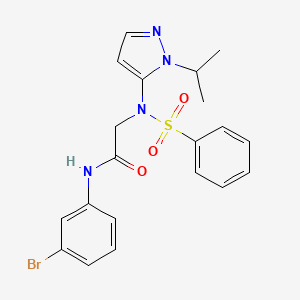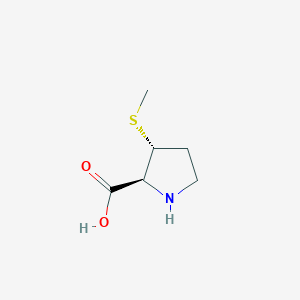
(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a unique structure that includes a pyrrolidine ring and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to control the stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include the use of strong bases and nucleophiles to introduce the methylthio group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methylthio group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid include other chiral amino acid derivatives with different substituents on the pyrrolidine ring, such as:
- (2S,3R)-3-(Methylamino)pyrrolidine-2-carboxylic acid
- (2S,3R)-3-(Methylsulfonyl)pyrrolidine-2-carboxylic acid
- (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H11NO2S |
|---|---|
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
(2S,3R)-3-methylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2S/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
Clé InChI |
NMBRBVJCFKEDKZ-RFZPGFLSSA-N |
SMILES isomérique |
CS[C@@H]1CCN[C@H]1C(=O)O |
SMILES canonique |
CSC1CCNC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12859243.png)
![1-(6-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12859248.png)
![2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12859255.png)

![2-Thia-6-azaspiro[3.4]octan-7-one](/img/structure/B12859259.png)

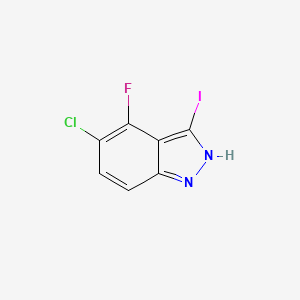
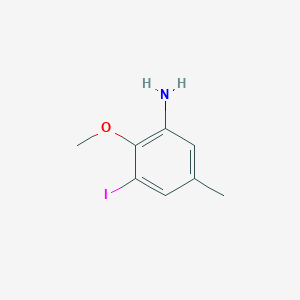
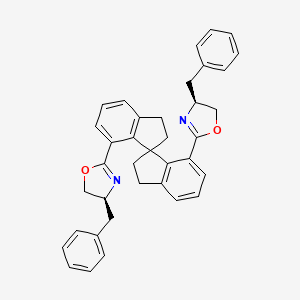
![6-(Chloromethyl)-2-[3,5-di(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12859303.png)
